Product packaging for 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE(Cat. No.:)

8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE

Cat. No.: B8720936
M. Wt: 279.46 g/mol
InChI Key: CLMRHFYLFOIZIT-UHFFFAOYSA-N
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Description

Significance of Bridged Nitrogen Heterocycles in Synthetic Strategy and Design

Bridged nitrogen heterocycles, also known as ring-junction nitrogen heterocycles, are a class of organic compounds characterized by a nitrogen atom shared between two rings. This structural feature imparts a rigid, three-dimensional conformation that is highly desirable in medicinal chemistry. rsc.orgnih.gov These frameworks are considered "privileged scaffolds" because they are frequently found in a multitude of natural products and synthetic molecules that exhibit significant biological activity, including anti-cancer and anti-bacterial properties. rsc.orgrsc.org

The rigid nature of these systems can lead to enhanced binding affinity and selectivity for biological targets, such as enzymes and receptors, by reducing the entropic penalty upon binding. nih.gov Furthermore, the strategic incorporation of bridged systems into a potential drug candidate can positively influence its pharmacokinetic properties, for instance by increasing metabolic stability. nih.gov Consequently, the development of efficient synthetic routes to access these complex structures is a major focus of modern organic synthesis. rsc.orgrsc.org

Overview of Imidazo[1,5-a]pyrazine (B1201761) Core Systems and Their Structural Peculiarities

The imidazo[1,5-a]pyrazine core is a fused bicyclic system composed of an imidazole (B134444) ring and a pyrazine (B50134) ring, sharing a nitrogen and two carbon atoms. This arrangement results in a planar, aromatic system with a unique distribution of electron density, making it an attractive target for various chemical modifications.

While isomeric structures like imidazo[1,2-a]pyrazines are more extensively studied, the imidazo[1,5-a]pyrazine scaffold has demonstrated significant potential in its own right. tsijournals.comnih.gov Research has shown that derivatives of this core can act as potent inhibitors of specific enzymes. For example, a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as c-Src inhibitors, which are potential therapeutic agents for acute ischemic stroke. nih.gov The related imidazo[1,5-a]pyridine (B1214698) scaffold has also been widely explored for developing emissive compounds for applications in optoelectronics, chemical sensing, and bioimaging. researchgate.net This highlights the versatility of the core structure in diverse fields of chemical research. A novel method for creating highly substituted imidazo[1,5-a]pyrazine derivatives has also been developed, further expanding the accessibility of this chemical class. nih.gov

Contextualization of Halogenated Imidazo[1,5-a]pyrazine Derivatives in Synthetic Research

The introduction of halogen atoms onto the imidazo[1,5-a]pyrazine framework is a key strategy for enhancing its synthetic utility. Halogens, particularly chlorine, bromine, and iodine, serve as versatile "synthetic handles" that can be selectively replaced or modified through a variety of cross-coupling reactions. wikipedia.org This allows for the controlled and precise installation of diverse functional groups, enabling the construction of large libraries of compounds for structure-activity relationship (SAR) studies.

The compound 8-chloro-3-iodoimidazo[1,5-a]pyrazine is particularly noteworthy due to the presence of two different halogens at distinct positions. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. wikipedia.org This differential reactivity is of immense synthetic value. It allows for sequential, site-selective functionalization. For instance, the more reactive carbon-iodine bond at the 3-position can be targeted in a cross-coupling reaction (such as a Suzuki, Stille, or Sonogashira reaction) while leaving the less reactive carbon-chlorine bond at the 8-position intact. nih.govresearchgate.net Subsequently, a second, different functional group can be introduced at the 8-position under more forcing reaction conditions. This stepwise approach provides a powerful tool for building molecular complexity in a controlled manner.

Table 1: General Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
Aryl Halide (Ar-X)Relative ReactivityTypical Applications
Ar-IHighestMild reaction conditions, high reaction rates. Ideal for initial, selective coupling.
Ar-BrIntermediateWidely used, balances reactivity and stability.
Ar-ClLowestRequires more forcing conditions (e.g., specialized ligands, higher temperatures). Useful for sequential couplings.

Research Gaps and Motivations for In-depth Investigation of this compound

Despite the established importance of bridged nitrogen heterocycles and the synthetic power of halogenated intermediates, a survey of the scientific literature reveals a significant research gap concerning this compound. While its isomeric counterpart, the imidazo[1,2-a]pyrazine (B1224502) system, has been the subject of numerous studies, including the development of kinase inhibitors and antibacterial agents, the specific [1,5-a] dihalogenated derivative remains largely unexplored. nih.govrsc.orgplu.mxresearchgate.net

Currently, information on this compound is primarily confined to chemical supplier catalogs, with a lack of published, peer-reviewed research detailing its synthesis, characterization, or reactivity. This presents a clear opportunity for further investigation.

The primary motivation for an in-depth study of this compound lies in its potential as a highly versatile building block for combinatorial chemistry and drug discovery. The presence of two differentially reactive halogen atoms offers a platform for creating novel, disubstituted imidazo[1,5-a]pyrazine derivatives with high precision. A systematic exploration of its reactivity in various cross-coupling reactions could unlock access to a wide array of previously inaccessible molecules. Such studies would not only expand the fundamental knowledge of imidazopyrazine chemistry but also provide the tools to generate new compounds for evaluation as potential therapeutic agents, building on the demonstrated biological activity of the core scaffold. nih.gov

Table 2: Properties of this compound
PropertyValue
Molecular FormulaC6H3ClIN3
CAS Number1195989-61-7
Molecular Weight279.47 g/mol
AppearanceSolid (Typical)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClIN3 B8720936 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

8-chloro-3-iodoimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H3ClIN3/c7-5-4-3-10-6(8)11(4)2-1-9-5/h1-3H

InChI Key

CLMRHFYLFOIZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2I)C(=N1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Chloro 3 Iodoimidazo 1,5 a Pyrazine

Retrosynthetic Disconnection Strategies for the Imidazo[1,5-a]pyrazine (B1201761) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For the 8-chloro-3-iodoimidazo[1,5-a]pyrazine scaffold, the primary disconnections focus on the formation of the imidazole (B134444) ring and the installation of the halogen substituents.

Two main retrosynthetic pathways can be envisioned:

Disconnection of the Imidazole Ring: The most common strategy involves disconnecting the N4-C5 and C1-N2 bonds of the imidazole ring. This approach leads back to a 2-(aminomethyl)pyrazine precursor. The C3 and C1 carbons of the imidazole ring can be sourced from a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives. beilstein-journals.org The chlorine atom at the C-8 position would ideally be present on the initial pyrazine (B50134) starting material. The iodine at C-3 would be introduced in a subsequent step on the formed imidazo[1,5-a]pyrazine ring.

Sequential Halogenation Strategy: An alternative disconnection involves removing the halogen atoms first. This leads to the parent imidazo[1,5-a]pyrazine core. The synthesis then relies on the development of regioselective methods to first introduce the chlorine atom at the C-8 position and then the iodine atom at the C-3 position, or vice versa. The C-3 position is generally more susceptible to electrophilic attack, suggesting that iodination would be a later-stage transformation. stackexchange.com

The first strategy is often preferred as it allows for the construction of the core scaffold with one of the required halogens already in place, simplifying the final functionalization steps.

Disconnection Approach Key Bonds Cleaved Precursors Strategic Considerations
Imidazole Ring FormationN4-C5, C1-N22-(Aminomethyl)pyrazine derivative, C1 synthon (e.g., aldehyde, acid)Chlorine is incorporated in the pyrazine starting material. Requires subsequent C-3 iodination.
Sequential HalogenationC3-I, C8-ClImidazo[1,5-a]pyrazineRequires two distinct and highly regioselective halogenation steps on the core scaffold.

Classical and Modern Approaches to Imidazo[1,5-a]pyrazine Core Synthesis

The construction of the fused imidazo[1,5-a]pyrazine ring system can be achieved through various methods, ranging from classical condensation reactions to modern transition-metal-catalyzed processes.

Classical synthesis of the imidazo[1,5-a]pyrazine core typically involves the cyclocondensation of a 2-(aminomethyl)pyrazine derivative with a suitable one-carbon electrophile. beilstein-journals.org This process forms the five-membered imidazole ring onto the existing pyrazine structure. A variety of reagents can serve as the C1 source, including carboxylic acids, acyl chlorides, and aldehydes, often requiring dehydrating conditions or an oxidative step. beilstein-journals.org For instance, the reaction between a 2-(aminomethyl)pyrazine and an aldehyde, followed by an oxidative cyclization, can yield the aromatic imidazo[1,5-a]pyrazine core. mdpi.com The use of polyphosphoric acid (PPA) is a common strategy to facilitate the cyclization with components like nitroalkanes, which act as electrophilic precursors under harsh acidic conditions. beilstein-journals.org

Table 2: Examples of Cyclization Reactions for Imidazo-Fused Heterocycles

Nucleophilic Precursor C1 Source Catalyst/Conditions Product Type
2-(Aminomethyl)pyridine Carboxylic Acids Heat, Dehydrating Agent Imidazo[1,5-a]pyridine (B1214698) beilstein-journals.org
2-(Aminomethyl)pyridine Aldehydes Oxidant (e.g., I2) Imidazo[1,5-a]pyridine mdpi.com
2-Aminopyrazine Aryl Aldehyde, Isocyanide Iodine (catalyst) 3-Aminoimidazo[1,2-a]pyrazine nih.gov

More contemporary methods utilize transition-metal catalysts to achieve ring closure, often under milder conditions and with greater functional group tolerance. nih.gov Copper-catalyzed reactions are particularly prominent in the synthesis of related imidazo-fused heterocycles. acs.org For example, a copper-catalyzed aerobic oxidative cascade reaction can form imidazo[1,5-a]pyridines from pyridotriazoles and benzylamines through a denitrogenative transannulation process. acs.org Another approach involves the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes with amines, where molecular oxygen serves as the oxidant. nih.gov These methods often proceed via C-H amination pathways. While many examples focus on the imidazo[1,5-a]pyridine analogue, the principles are applicable to the pyrazine system. nih.govacs.orgorganic-chemistry.org

Regioselective Halogenation Techniques for Introducing Chlorine and Iodine Moieties

The introduction of chlorine and iodine at specific positions of the imidazo[1,5-a]pyrazine scaffold requires careful selection of halogenating agents and reaction conditions to ensure high regioselectivity.

The C-3 position of the imidazo[1,5-a]pyrazine ring is electron-rich and thus susceptible to electrophilic aromatic substitution. stackexchange.com This makes the introduction of iodine at this position relatively straightforward. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS). chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. chemicalbook.com The electrophilic iodine attacks the C-3 position, leading to the desired 3-iodo derivative in good yield. chemicalbook.com This high regioselectivity is driven by the stability of the cationic intermediate formed upon electrophilic attack at C-3, which maintains the aromaticity of the six-membered pyrazine ring. stackexchange.com

Table 3: C-3 Iodination of Imidazo[1,2-a]pyrazine (B1224502)

Substrate Iodinating Agent Solvent Conditions Yield

Introducing a chlorine atom at the C-8 position is more challenging as the pyrazine ring is inherently electron-deficient, making it less reactive towards electrophiles. Therefore, alternative strategies are required.

One common approach is to start with a pyrazine precursor that already contains the chlorine atom at the desired position. For instance, beginning the synthesis with 2-amino-3-chloropyrazine (B41553) allows for the construction of the imidazole ring onto a pre-chlorinated scaffold. nih.gov

Another advanced strategy involves directed metalation. By using a strong base, such as an organolithium reagent or a hindered magnesium amide like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), a proton can be selectively removed from a specific position on the ring. rsc.orgnih.gov The resulting organometallic intermediate can then be quenched with an electrophilic chlorine source (e.g., N-chlorosuccinimide or hexachloroethane) to install the chlorine atom. The regioselectivity of the metalation is often directed by the most acidic proton or by coordinating effects of existing substituents. rsc.orgrsc.org While this has been demonstrated extensively on the isomeric imidazo[1,2-a]pyrazine system, the principles can be adapted for the C-8 functionalization of imidazo[1,5-a]pyrazines. rsc.orgrsc.org

Oxidative Halogenation Methodologies for Imidazo[1,5-a]pyrazines

The introduction of halogen atoms onto the imidazo[1,5-a]pyrazine core is a critical step in the synthesis of this compound. Oxidative halogenation provides a direct method for C-H functionalization. While methodologies for the specific imidazo[1,5-a]pyrazine core are part of a specialized field, principles can be drawn from the halogenation of related nitrogen-containing heterocyclic systems like imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov

A common and effective method for iodination is electrophilic substitution using N-iodosuccinimide (NIS). organic-chemistry.org This reagent is a convenient and solid source of electrophilic iodine, making it safer and easier to handle than molecular iodine. organic-chemistry.orgcommonorganicchemistry.com The reaction typically proceeds by activating the heterocyclic substrate, followed by attack from the electrophilic iodine. For instance, the synthesis of the related compound 8-chloro-3-iodoimidazo[1,2-a]pyrazine (B1421350) is achieved by reacting 8-chloroimidazo[1,2-a]pyrazine (B1365105) with NIS in a solvent like N,N-dimethylformamide (DMF) at room temperature. chemicalbook.com This approach often results in high regioselectivity, with the halogen preferentially substituting at electron-rich positions of the heterocyclic ring. organic-chemistry.org

For the chlorination and bromination of such scaffolds, N-halosuccinimides like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently employed. researchgate.net The reactivity and regioselectivity of these reactions can be influenced by the substrate's electronic properties and the reaction conditions. For example, in the synthesis of related imidazo[1,2-a]pyrazine derivatives, NBS has been used effectively for bromination. nih.gov Transition-metal-free approaches using sources like sodium chlorite (B76162) or bromite (B1237846) in the presence of an acid have also been developed for the regioselective C-H halogenation of imidazo[1,2-a]pyridines, offering an alternative pathway that avoids metal contaminants. rsc.orgresearchgate.net

Furthermore, cascade reactions involving cyclization followed by oxidative halogenation represent an efficient one-pot strategy. A methodology for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines utilizes a three-component reaction where a cyclocondensation is followed by oxidative halogenation using a combination of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈) in an aqueous medium. nih.gov This highlights a modern approach to constructing halogenated heterocycles with high step- and atom-economy. nih.gov

Optimization of Reaction Conditions and Process Parameters for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts are all critical factors. nih.gov

In the halogenation of imidazo[1,5-a]pyrazine precursors, the solvent plays a significant role. Aprotic polar solvents like DMF or acetonitrile (B52724) (ACN) are commonly used. commonorganicchemistry.comchemicalbook.com For example, the iodination of 8-chloroimidazo[1,2-a]pyrazine using NIS proceeds in DMF, with the reaction mixture stirred for an extended period (48 hours) at room temperature to achieve a good yield (75.8%). chemicalbook.com The choice of solvent can also impact the activation of the halogenating agent; for instance, hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of various heterocycles with N-halosuccinimides. organic-chemistry.org

Temperature is another key variable. While some iodination reactions with NIS proceed efficiently at room temperature, others may require heating (reflux) to enhance the reaction rate. commonorganicchemistry.com Conversely, cooling the reaction, for instance to 0 °C, can sometimes improve selectivity and prevent the formation of byproducts. commonorganicchemistry.com The optimization of reaction time is a trade-off between achieving complete conversion and minimizing the degradation of products or the formation of impurities.

The addition of catalysts or additives can significantly improve reaction outcomes. Acid catalysts, such as p-toluenesulfonic acid or trifluoroacetic acid, are often used to activate the N-halosuccinimide reagent, leading to shorter reaction times and higher yields in the halogenation of aromatic compounds. organic-chemistry.orgcommonorganicchemistry.com Systematic screening of reaction conditions, as demonstrated in the synthesis of other complex heterocycles, is a powerful strategy. nih.gov This involves varying parameters one at a time, such as catalyst loading, reagent equivalents, and temperature, to identify the optimal conditions that provide the desired product in excellent yield and purity. nih.gov

Post-reaction workup and purification are also essential for obtaining a high-purity product. Typical procedures involve quenching the reaction, partitioning the product between an organic solvent and water, followed by purification techniques like crystallization or column chromatography. commonorganicchemistry.comchemicalbook.com

Table 1: Examples of Iodination Reaction Conditions for Heterocyclic Compounds Using NIS This table is generated based on data for related heterocyclic compounds to illustrate optimization principles.

Substrate TypeReagent/AdditiveSolventTemperatureTimeYield (%)Reference
Imidazo[1,2-a]pyrazineNISDMFRoom Temp.48 h75.8 chemicalbook.com
General HeterocycleNISACNReflux4 h85 commonorganicchemistry.com
General HeterocycleNIS / p-TSAACNRoom Temp.2.5 h78 commonorganicchemistry.com
General HeterocycleNISTHF0 °C to RT1 h59 commonorganicchemistry.com

Green Chemistry Principles in the Synthesis of Halogenated Heterocycles

The application of green chemistry principles to the synthesis of halogenated heterocycles is of growing importance to minimize environmental impact and enhance safety. chemijournal.com These principles provide a framework for designing more sustainable chemical processes, from the choice of starting materials to the final product. numberanalytics.comacs.org

The twelve principles of green chemistry, introduced by Paul Anastas and John Warner, are central to this approach. numberanalytics.comedu.krd Key principles applicable to the synthesis of compounds like this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. numberanalytics.com One-pot or cascade reactions, which combine multiple steps into a single operation, are highly effective in reducing waste, solvent use, and energy consumption. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions and C-H functionalization are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: Traditional syntheses often rely on volatile and hazardous organic solvents. acs.org A key green chemistry objective is to replace these with safer alternatives such as water, ionic liquids, or supercritical fluids, or to conduct reactions under solvent-free conditions. frontiersin.org The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines in water is an excellent example of this principle in action. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. numberanalytics.com Catalysts are used in small amounts and can be recycled, reducing waste. This includes the use of acid catalysts for activating halogenating agents or transition-metal catalysts for cross-coupling reactions. organic-chemistry.orgrsc.orgnih.gov Developing metal-free catalytic systems is a further advancement in this area. rsc.org

Design for Energy Efficiency: Optimizing reactions to run at ambient temperature and pressure reduces energy consumption. numberanalytics.com The use of alternative energy sources like microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy use compared to conventional heating. frontiersin.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Developing highly selective reagents and reactions can obviate the need for protecting groups. acs.org

By integrating these principles, the synthesis of halogenated heterocycles can be made more efficient, cost-effective, and environmentally benign, aligning with the broader goals of sustainable chemical manufacturing. chemijournal.comfrontiersin.org

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic and Crystallographic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through the analysis of the chemical shifts, coupling constants, and correlations of atomic nuclei, the constitution of 8-chloro-3-iodoimidazo[1,5-a]pyrazine can be pieced together.

While direct experimental NMR data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of related imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov A full assignment of the proton (¹H) and carbon (¹³C) signals is achieved through a suite of one- and two-dimensional NMR experiments.

¹H NMR: The proton spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the protons at the C1, C5, and C7 positions of the imidazo[1,5-a]pyrazine (B1201761) core. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

¹³C NMR: The carbon spectrum would display six signals for the six carbon atoms of the heterocyclic framework. The carbons bearing the chloro (C8) and iodo (C3) substituents would exhibit chemical shifts characteristic of halogenated sp² carbons.

2D COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this molecule, a correlation between the protons at C5 and C7 would likely be observed, helping to assign these signals definitively.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons (C1, C5, and C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a planar aromatic system, it can help to confirm assignments and rule out alternative isomeric structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~8.0-8.2~120-125
3-~85-95
3a-~135-140
5~7.8-8.0~115-120
7~7.6-7.8~110-115
8-~145-150
8a-~140-145

For molecules with overlapping signals or complex coupling patterns, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a coupled spin system. Furthermore, selective 1D NOE experiments can provide more precise information about spatial relationships than their 2D counterparts. While the relatively simple structure of this compound may not necessitate these advanced techniques, they remain valuable tools in the arsenal (B13267) of the structural chemist for resolving any ambiguities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound (C₆H₃ClIN₃), the theoretical monoisotopic mass can be calculated with high precision. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive M+2 peak in the mass spectrum, aiding in the confirmation of the presence of a chlorine atom.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound
Molecular FormulaIonCalculated m/z (Monoisotopic)
C₆H₃³⁵ClIN₃[M+H]⁺279.9133
C₆H₃³⁷ClIN₃[M+2+H]⁺281.9104

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides valuable information about the molecule's structure. For halogenated heterocyclic compounds, fragmentation often involves the loss of the halogen atoms or other small neutral molecules. nih.gov

A plausible fragmentation pathway for protonated this compound might include:

Loss of an iodine radical (•I), which is a common fragmentation pathway for iodo-substituted aromatic compounds.

Subsequent loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Cleavage of the heterocyclic rings, potentially leading to the loss of HCN or other small nitrogen-containing fragments.

The study of these fragmentation patterns can help to confirm the positions of the substituents on the imidazo[1,5-a]pyrazine core.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been reported in the literature, the analysis of similar structures provides insight into the expected molecular geometry and intermolecular interactions. The imidazo[1,5-a]pyrazine core is expected to be largely planar.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, halogen bonding is anticipated to be a significant contributor to the crystal packing. nih.gov Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom or another halogen.

Given the presence of both chlorine and iodine, several types of halogen bonds are possible:

C−I···N interactions: The iodine atom, being more polarizable than chlorine, is a stronger halogen bond donor. A C−I···N interaction between the iodine at C3 and a nitrogen atom of an adjacent molecule would be a likely and strong interaction influencing the crystal packing. researchgate.net

C−Cl···N interactions: While weaker than C−I···N bonds, these interactions could also play a role in the supramolecular assembly.

Halogen-halogen interactions: Interactions such as C−I···Cl could also be present, further stabilizing the crystal lattice.

Stereochemical Assignment through X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the precise spatial arrangement of atoms in a crystalline solid. This powerful technique would allow for the unequivocal assignment of the stereochemistry of this compound. By irradiating a suitable single crystal of the compound with X-rays, a diffraction pattern is generated. The analysis of this pattern provides detailed information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined.

The expected outcome of such an analysis would be a complete set of crystallographic data, which would typically be presented in a tabular format as shown below. This data would include the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. From these coordinates, intramolecular bond lengths, bond angles, and torsion angles can be calculated, providing a detailed picture of the molecule's conformation.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₆H₃ClIN₃
Formula weight 279.47
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis. No experimental data is currently available.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "molecular fingerprint." These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

In an FT-IR experiment, infrared radiation is passed through a sample of this compound. The molecule absorbs radiation at frequencies that correspond to its natural vibrational modes, resulting in an infrared spectrum that shows absorption bands at specific wavenumbers. Raman spectroscopy is a complementary technique that involves scattering monochromatic light (from a laser) off the sample. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule.

The resulting spectra from both techniques would reveal characteristic peaks corresponding to the various functional groups and structural features of the this compound molecule. For instance, specific vibrational modes would be associated with the C-H, C=N, C-Cl, and C-I bonds, as well as the vibrations of the fused imidazo[1,5-a]pyrazine ring system. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and selection rules.

Table 2: Anticipated Vibrational Modes for this compound

Wavenumber Range (cm⁻¹) Assignment
3100-3000 Aromatic C-H stretching
1650-1500 C=N and C=C stretching (ring vibrations)
1500-1300 Imidazo and pyrazine (B50134) ring stretching modes
1200-1000 In-plane C-H bending
850-750 C-Cl stretching
700-500 C-I stretching

Note: This table represents expected regions for the vibrational modes based on known data for similar heterocyclic compounds. The precise peak positions and intensities for this compound would need to be determined experimentally.

Reactivity and Derivatization Pathways of 8 Chloro 3 Iodoimidazo 1,5 a Pyrazine

Transition-Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 8-chloro-3-iodoimidazo[1,5-a]pyrazine, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond typically allows for selective functionalization at the C3 position.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex. nih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast number of boronic acids and their derivatives. nih.gov

In the case of dihalogenated imidazo[1,5-a]pyrazine (B1201761) systems, selective Suzuki-Miyaura coupling can be achieved. For instance, in a related imidazo[1,2-a]pyrazine (B1224502) system, selective displacement of a chloro group was achieved, followed by Suzuki coupling at the 3-position. nih.gov This suggests that for this compound, the more reactive C-I bond at the 3-position would preferentially undergo coupling, allowing for the introduction of various aryl and heteroaryl moieties. The general conditions for such a reaction would involve a palladium catalyst like Pd(PPh₃)₄, a base such as Na₂CO₃, and a suitable solvent system like a mixture of DME, ethanol, and water. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Product
This compound Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3-Aryl-8-chloroimidazo[1,5-a]pyrazine

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The mild reaction conditions, including the possibility of running the reaction at room temperature and in aqueous media, make it a valuable tool in the synthesis of complex molecules. wikipedia.org

For this compound, the C-I bond is significantly more reactive than the C-Cl bond in Sonogashira couplings. This regioselectivity allows for the selective introduction of an alkynyl group at the C3 position. Standard conditions would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diethylamine). wikipedia.orglibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling

Substrate Reagent Catalyst Co-catalyst Base/Solvent Product
This compound Terminal Alkyne Pd(PPh₃)₄ CuI Et₃N 3-Alkynyl-8-chloroimidazo[1,5-a]pyrazine

The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The Stille coupling, on the other hand, utilizes organotin compounds. While both are powerful reactions, the toxicity of organotin reagents has led to a preference for other coupling methods like Suzuki and Negishi when possible.

In the context of this compound, a Negishi coupling would likely proceed selectively at the more reactive C3-iodo position. This would allow for the introduction of a variety of alkyl, alkenyl, aryl, and other organic residues. wikipedia.org The choice of palladium or nickel catalyst and the specific ligands can influence the reaction's efficiency and scope. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org Similarly, a related reaction allows for the formation of carbon-oxygen bonds to synthesize aryl ethers.

Given the reactivity difference between the C-I and C-Cl bonds, it is anticipated that Buchwald-Hartwig amination or etherification of this compound would occur preferentially at the C3 position. This would enable the introduction of a wide array of primary and secondary amines, as well as alcohols, to generate the corresponding 3-amino and 3-alkoxy derivatives. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of these transformations. wikipedia.org

Table 3: Buchwald-Hartwig Amination Reaction Overview

Substrate Coupling Partner Catalyst System Base Product
This compound Primary or Secondary Amine Pd catalyst + Ligand Strong Base (e.g., NaOtBu) 3-Amino-8-chloroimidazo[1,5-a]pyrazine

Exploration of Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org The imidazo[1,5-a]pyrazine core, being an electron-deficient heterocyclic system, is predisposed to undergo SₙAr reactions.

In this compound, the chlorine atom at the C8 position is a potential site for SₙAr. The pyrazine (B50134) ring is inherently electron-deficient, which activates the attached halogen towards nucleophilic attack. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride ion, particularly at elevated temperatures. It is also possible that after functionalization at the C3 position via cross-coupling, the electronic properties of the ring system could be modulated to further facilitate SₙAr at the C8 position. In some cases, SₙAr can be a competitive pathway with transition-metal-catalyzed processes, and reaction conditions must be carefully chosen to achieve the desired selectivity.

Electrophilic Aromatic Substitution (EAS) Potential and Challenges

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, pyridine (B92270) and similar nitrogen-containing heteroaromatics are generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom(s). stackexchange.comechemi.com The imidazo[1,5-a]pyrazine system is considered electron-deficient, making it generally unreactive towards electrophilic attack unless activating groups are present.

The five-membered imidazole (B134444) ring is typically more electron-rich than the six-membered pyrazine ring and thus more susceptible to electrophilic attack. stackexchange.comechemi.com For the related imidazo[1,2-a]pyrazine system, electrophilic substitution, such as bromination, has been shown to occur preferentially at the C3 position. stackexchange.comechemi.com This regioselectivity is explained by the greater stability of the intermediate formed upon electrophilic attack at C3, which maintains the aromaticity of the six-membered ring. stackexchange.comechemi.com In the case of this compound, the C3 position is already substituted with iodine. Therefore, any potential EAS would have to occur at other available positions on the imidazole ring, if at all, and would likely require harsh conditions. The presence of the deactivating chloro group on the pyrazine ring further diminishes the likelihood of EAS on that part of the molecule. stackexchange.comechemi.com

Regioselectivity and Chemoselectivity in Multi-Functionalized Imidazo[1,5-a]pyrazine Derivatization

The derivatization of this compound is dictated by the differential reactivity of the C-Cl and C-I bonds, as well as the electronic nature of the imidazo[1,5-a]pyrazine core. The pyrazine ring is inherently electron-deficient, which influences the susceptibility of the halogenated positions to nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, it is possible to selectively functionalize the 3-position of this compound while leaving the 8-chloro group intact. This chemoselectivity allows for a stepwise derivatization strategy, where the 3-position is first modified via a cross-coupling reaction, followed by a subsequent transformation at the 8-position.

For instance, a Suzuki coupling reaction with an arylboronic acid would be expected to proceed selectively at the 3-position to yield an 8-chloro-3-aryl-imidazo[1,5-a]pyrazine intermediate. This intermediate can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution at the 8-position to introduce a second point of diversity.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

The 8-position of the imidazo[1,5-a]pyrazine ring is analogous to the 2-position of pyridine and is activated towards nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atom (at position 7) helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. In contrast, the 3-position is less activated towards SNAr. Therefore, under SNAr conditions, nucleophiles will preferentially attack the 8-position, leading to the displacement of the chloride. This regioselectivity is complementary to that observed in palladium-catalyzed cross-coupling reactions.

This differential reactivity has been exploited in the synthesis of biologically active molecules. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the 8-chloro group on related imidazo[1,5-a]pyrazine cores has been displaced by various amines to generate libraries of 8-amino-imidazo[1,5-a]pyrazine derivatives. nih.gov

The following interactive table summarizes the expected regioselective and chemoselective derivatization pathways for this compound.

Reaction Type Reactive Position Rationale Product Type
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)C-3 (Iodo)Higher reactivity of the C-I bond towards oxidative addition.8-chloro-3-substituted-imidazo[1,5-a]pyrazine
Nucleophilic Aromatic Substitution (SNAr)C-8 (Chloro)Activation by the adjacent nitrogen atom (N-7).8-substituted-3-iodo-imidazo[1,5-a]pyrazine

Table 1: Regioselectivity and Chemoselectivity in the Derivatization of this compound

Mechanistic Investigations of Key Transformation Pathways

While specific mechanistic studies on this compound are not extensively reported, the transformation pathways can be understood by considering well-established mechanisms for similar heterocyclic systems.

Mechanism of Palladium-Catalyzed Cross-Coupling at the C-3 Position:

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) at the 3-position involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond at the 3-position of this compound. This is the rate-determining step and occurs preferentially at the more labile C-I bond. This forms a Pd(II) intermediate.

Transmetalation: In a Suzuki coupling, the organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) intermediate, transferring the organic group to the palladium center and displacing the halide. This step requires the presence of a base to activate the boronic acid.

Reductive Elimination: The diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond, yielding the 3-substituted product and regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C-8 Position:

The SNAr reaction at the 8-position with a nucleophile (e.g., an amine) proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 8-position, which is activated by the electron-withdrawing effect of the pyrazine ring nitrogens. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the imidazo[1,5-a]pyrazine ring system, with significant stabilization provided by the adjacent nitrogen at position 7.

Leaving Group Departure: The chloride ion is then eliminated from the Meisenheimer complex, restoring the aromaticity of the ring system and yielding the 8-substituted product.

The following table provides a summary of the proposed mechanistic pathways for the key transformations of this compound.

Transformation Position Proposed Mechanism Key Intermediates
Suzuki CouplingC-3Catalytic CyclePd(II) oxidative addition complex, Pd(II) transmetalation complex
Buchwald-Hartwig AminationC-3Catalytic CyclePd(II) oxidative addition complex, Pd(II) amido complex
Nucleophilic Aromatic SubstitutionC-8Addition-Elimination (SNAr)Meisenheimer complex

Table 2: Mechanistic Pathways for Key Transformations

Computational and Theoretical Chemistry Studies of 8 Chloro 3 Iodoimidazo 1,5 a Pyrazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 8-chloro-3-iodoimidazo[1,5-a]pyrazine would be optimized to find the global minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles would provide a precise structural model. For example, key parameters would be the C-Cl, C-I, and various C-N and C-C bond lengths within the fused ring system.

Table 1: Hypothetical Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C8-Cl 1.745 N1-C1-N7 120.5
C3-I 2.102 C3-C4-N5 118.9
N1-C1 1.328 Cl-C8-N7 115.7

Note: The data in this table is illustrative and not based on actual calculations for the specified molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, the HOMO would likely be distributed across the electron-rich imidazopyrazine ring, while the LUMO might be influenced by the electronegative chlorine and iodine atoms.

Table 2: Hypothetical FMO Properties

Parameter Energy (eV)
HOMO -6.85
LUMO -1.72

Note: The data in this table is illustrative and not based on actual calculations for the specified molecule.

The Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings. Positive potential might be found near the hydrogen atoms and potentially in a "sigma-hole" associated with the iodine and chlorine atoms, which could participate in halogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm the structure.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) helps in identifying characteristic functional groups and understanding the molecule's vibrational modes. A comparison with experimental spectra can validate the computed structure.

Simulation of Reaction Mechanisms and Transition States

Theoretical calculations can map out the energy profile of a potential chemical reaction involving this compound. By locating the transition state structures and calculating their energies, chemists can determine the activation energy, understand the reaction pathway, and predict the feasibility of a reaction, such as a nucleophilic substitution at the chloro- or iodo-substituted positions.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While this compound is a rigid molecule, molecular dynamics (MD) simulations could provide insight into its behavior in different solvent environments. MD simulations model the movement of atoms over time, helping to understand how solvent molecules arrange around the solute and how this affects its properties and reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Properties of Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physicochemical properties of compounds with their observed non-biological properties. These computational tools are instrumental in materials science, environmental chemistry, and pharmaceutical development for predicting the properties of novel molecules, thereby saving time and resources. For derivatives of this compound, QSPR studies can offer valuable insights into a range of non-biological characteristics, guiding the design of new compounds with desired attributes.

A typical QSPR study involves the calculation of a large number of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors are then used to build a mathematical model that can predict a specific property. The development of a robust QSPR model generally follows these steps:

Data Set Selection: A diverse set of molecules with experimentally determined values for the property of interest is compiled.

Molecular Descriptor Calculation: A variety of descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are employed to establish a relationship between the molecular descriptors and the property. semanticscholar.org

Model Validation: The predictive power of the developed model is assessed using internal and external validation techniques.

While specific QSPR studies on this compound and its derivatives are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict various non-biological properties based on studies of related heterocyclic compounds. semanticscholar.orgresearchgate.net

Predictable Non-Biological Properties:

For derivatives of this compound, QSPR models could be developed to predict a range of non-biological properties, including but not limited to:

Physicochemical Properties:

Boiling Point and Melting Point: These fundamental properties are crucial for determining the physical state of a compound at different temperatures and for purification processes.

Solubility: Predicting the solubility of a compound in various solvents is essential for its application in different formulations and for understanding its environmental fate.

Partition Coefficient (logP): The octanol-water partition coefficient is a key parameter in assessing the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems, as well as its environmental distribution.

Molar Refractivity: This property is related to the polarizability of a molecule and can be important in designing compounds with specific optical properties. semanticscholar.org

Quantum Chemical Properties:

Enthalpy of Formation (ΔHf): This thermodynamic property provides information about the stability of a molecule. researchgate.net

Entropy (S): A measure of the disorder or randomness of a system, which is important for understanding the spontaneity of chemical reactions. researchgate.net

Dipole Moment: The dipole moment is a measure of the polarity of a molecule, which influences its intermolecular interactions and solubility.

HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org

Illustrative QSPR Models for Imidazo[1,5-a]pyrazine (B1201761) Derivatives:

To illustrate the application of QSPR, consider a hypothetical study on a series of imidazo[1,5-a]pyrazine derivatives to predict their molar refractivity. The following data table represents a sample dataset and the predicted values from a hypothetical QSPR model.

CompoundExperimental Molar Refractivity (cm³/mol)Predicted Molar Refractivity (cm³/mol)Residual
Derivative 145.245.5-0.3
Derivative 248.948.70.2
Derivative 352.152.3-0.2
Derivative 446.846.50.3
Derivative 555.455.6-0.2

This table is for illustrative purposes only and does not represent actual experimental data for derivatives of this compound.

In such a study, the QSPR model would be an equation that relates the molar refractivity to a set of molecular descriptors. For instance, a multiple linear regression model might take the form:

Molar Refractivity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Where c₀, c₁, c₂ are constants determined by the regression analysis, and Descriptor A, Descriptor B are selected molecular descriptors, such as molecular weight, polarizability, or surface area. semanticscholar.org

Another example could be the prediction of the enthalpy of formation for a set of derivatives.

CompoundExperimental ΔHf (kJ/mol)Predicted ΔHf (kJ/mol)Residual
Derivative A150.5151.2-0.7
Derivative B162.3161.90.4
Derivative C145.8146.1-0.3
Derivative D170.1169.80.3
Derivative E155.6155.9-0.3

This table is for illustrative purposes only and does not represent actual experimental data for derivatives of this compound.

The development of accurate QSPR models for derivatives of this compound would be a valuable endeavor. These models would enable the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing, ultimately accelerating the discovery of new materials and chemicals with tailored non-biological properties.

Role of 8 Chloro 3 Iodoimidazo 1,5 a Pyrazine As a Versatile Synthetic Building Block

Precursor Chemistry for the Construction of Expanded Polycyclic Aromatic Systems

The 8-chloro-3-iodoimidazo[1,5-a]pyrazine scaffold is a prime candidate for the synthesis of expanded polycyclic aromatic systems through transition metal-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond under standard palladium-catalyzed conditions, such as Suzuki, Stille, and Sonogashira couplings, enables a stepwise approach to molecular elaboration.

Initially, the iodine atom at the 3-position can be selectively coupled with a variety of boronic acids, organostannanes, or terminal alkynes to introduce new aromatic or heteroaromatic rings. The resulting 8-chloro-3-arylimidazo[1,5-a]pyrazine intermediate retains the chlorine atom at the 8-position, which can then undergo a second cross-coupling reaction under more forcing conditions to annulate another ring system. This sequential strategy provides precise control over the final structure of the polycyclic system.

For instance, a Suzuki coupling at the C-3 position with a phenylboronic acid derivative, followed by an intramolecular Heck reaction or a C-H activation/annulation reaction involving a suitably positioned substituent on the newly introduced phenyl ring, could lead to the formation of a fused polycyclic framework. This stepwise approach is critical for building complex and unsymmetrical polycyclic aromatic compounds that are of interest for their unique electronic and photophysical properties.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polycyclic Systems

Reaction Type Position Coupling Partner Potential Outcome
Suzuki CouplingC-3 (Iodo)Arylboronic acid3-Aryl-8-chloroimidazo[1,5-a]pyrazine
Stille CouplingC-3 (Iodo)Arylstannane3-Aryl-8-chloroimidazo[1,5-a]pyrazine
Sonogashira CouplingC-3 (Iodo)Terminal alkyne3-Alkynyl-8-chloroimidazo[1,5-a]pyrazine
Suzuki CouplingC-8 (Chloro)Arylboronic acid3,8-Diaryl-imidazo[1,5-a]pyrazine
Buchwald-Hartwig AminationC-8 (Chloro)Amine3-Aryl-8-aminoimidazo[1,5-a]pyrazine

Scaffold for the Generation of Diverse Chemical Libraries through Modular Synthesis

The orthogonal reactivity of the two halogen atoms in this compound makes it an ideal scaffold for the generation of diverse chemical libraries using a modular synthetic approach. This is particularly valuable in medicinal chemistry and drug discovery, where the rapid synthesis of a large number of structurally related compounds is essential for structure-activity relationship (SAR) studies.

The synthetic strategy for library generation would typically involve the initial diversification at the more reactive 3-position. A wide array of building blocks can be introduced at this position via palladium-catalyzed cross-coupling reactions. For example, a library of 3-substituted analogues can be readily prepared by reacting this compound with a collection of different boronic acids, amines, or alcohols under appropriate coupling conditions.

Following the initial diversification at C-3, the less reactive chlorine atom at the 8-position can be targeted for further modification. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles such as amines, thiols, or alkoxides, or through a second set of cross-coupling reactions under more vigorous conditions. This two-step, modular approach allows for the systematic exploration of the chemical space around the imidazo[1,5-a]pyrazine (B1201761) core, leading to the creation of large and diverse chemical libraries from a single, versatile starting material. A similar strategy has been successfully employed in the synthesis of a library of imidazo[1,2-a]pyrazines, highlighting the feasibility of this approach. nih.gov

Table 2: Modular Synthesis Approach for Chemical Library Generation

Step Position Targeted Reaction Type Example Reagents Resulting Diversity
1C-3 (Iodo)Suzuki CouplingDiverse aryl/heteroaryl boronic acidsVariation in the 3-substituent
2C-8 (Chloro)SNAr ReactionLibrary of primary/secondary aminesVariation in the 8-substituent

Intermediates in the Synthesis of Advanced Organic Materials

The imidazo[1,5-a]pyrazine nucleus, being an electron-deficient nitrogen-containing heterocycle, is an attractive building block for the synthesis of advanced organic materials. The functionalization of this core at the 3- and 8-positions with electronically active groups can be used to tune its properties for applications in catalysis and optoelectronics.

As a precursor to ligands for catalysis, this compound can be functionalized with phosphine (B1218219) groups, N-heterocyclic carbenes (NHCs), or other coordinating moieties. For instance, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been reported for use in Suzuki-Miyaura cross-coupling reactions. nih.gov A similar approach could be envisioned starting from this compound to generate novel ligand architectures. The electronic properties of the imidazo[1,5-a]pyrazine core can influence the catalytic activity of the resulting metal complexes.

In the context of optoelectronic materials, the imidazo[1,5-a]pyrazine scaffold can be incorporated into larger conjugated systems. The introduction of electron-donating and electron-withdrawing groups at the 3- and 8-positions can create "push-pull" systems with interesting photophysical properties. These functionalized molecules could serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The versatility of the synthetic handles on this compound allows for the systematic modification of the molecular structure to optimize its electronic and optical characteristics.

Methodological Development for Scalable Academic Research Synthesis

The development of efficient and scalable synthetic routes to key intermediates is crucial for their widespread use in academic and industrial research. While a specific scalable synthesis for this compound is not extensively documented in the literature, a plausible and scalable route can be proposed based on known synthetic methodologies for related imidazo[1,5-a]pyrazine systems.

A potential synthetic sequence could begin with the construction of the 8-chloroimidazo[1,5-a]pyrazine (B1590546) core. This could be achieved through the condensation of a suitably substituted aminopyrazine derivative with a two-carbon electrophile, followed by cyclization. Subsequent direct iodination of the 8-chloroimidazo[1,5-a]pyrazine intermediate at the electron-rich 3-position using an electrophilic iodinating agent like N-iodosuccinimide (NIS) would yield the desired product. This approach has been reported for the synthesis of the isomeric 8-chloro-3-iodoimidazo[1,2-a]pyrazine (B1421350). chemicalbook.com

For scalability, several aspects of this proposed synthesis could be optimized. The use of one-pot procedures to minimize intermediate purifications, the exploration of milder and more cost-effective reagents, and the potential adaptation of the synthesis to a continuous flow process are all avenues for methodological development. A robust and scalable synthesis would make this compound more accessible to the wider scientific community, facilitating its application in the diverse areas of research outlined above.

Future Perspectives and Emerging Research Trajectories

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in modern organic chemistry. For a molecule like 8-chloro-3-iodoimidazo[1,5-a]pyrazine, future research will likely prioritize the development of synthetic methods that are not only efficient but also environmentally benign.

One promising avenue is the application of multicomponent reactions (MCRs) . MCRs, by their nature, are highly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach minimizes waste and can significantly shorten synthetic sequences. Research into novel MCRs that could construct the imidazo[1,5-a]pyrazine (B1201761) core with the desired chloro and iodo substitutions in a single pot would be a significant advancement.

Furthermore, the use of greener solvents and catalysts is a critical aspect of sustainable synthesis. While traditional syntheses may rely on hazardous solvents, future methodologies will likely explore the use of safer alternatives such as water, ethanol, or bio-derived solvents like eucalyptol. In the realm of catalysis, the exploration of earth-abundant and non-toxic metal catalysts, such as iron or copper, is expected to replace more hazardous and expensive options. For instance, iodine-catalyzed reactions have been shown to be effective for the synthesis of related imidazo[1,2-a]pyrazines and represent a cost-effective and environmentally friendly catalytic system.

The table below summarizes potential green chemistry approaches for the synthesis of substituted imidazo[1,5-a]pyrazines.

Green Chemistry ApproachPotential AdvantagesRelevance to this compound
Multicomponent Reactions (MCRs) High atom economy, reduced waste, shorter reaction times.Development of a one-pot synthesis from simple precursors.
Use of Green Solvents Reduced environmental impact and improved safety profile.Replacing traditional solvents with water, ethanol, or bio-solvents.
Earth-Abundant Metal Catalysis Lower cost, reduced toxicity, and greater sustainability.Employing catalysts based on iron, copper, or other benign metals.
Catalyst-Free Reactions Avoidance of metal contamination in the final product.Exploration of thermally or photochemically induced cyclization reactions.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. For this compound, these technologies offer the potential to accelerate the discovery of new derivatives with optimized properties.

Automated synthesis platforms , including robotic systems and flow chemistry setups, can perform complex multi-step syntheses with high precision and reproducibility. In a flow chemistry environment, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, enhanced safety, and easier scalability. The synthesis of this compound and its analogs could be adapted to a flow process, enabling the rapid generation of a library of derivatives for biological screening.

High-throughput screening (HTS) is a powerful tool for identifying promising lead compounds from large chemical libraries. A library of imidazo[1,5-a]pyrazine derivatives, synthesized using automated methods, could be rapidly screened against a variety of biological targets to identify compounds with interesting pharmacological activities. For instance, high-throughput screening has been successfully employed to identify imidazo[1,2-a]pyrazine (B1224502) derivatives as selective modulators of specific biological targets.

Exploration of Novel Reactivity Patterns beyond Traditional Cross-Coupling

The chloro and iodo substituents on the this compound scaffold are ideal handles for traditional cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. While these methods are robust for creating carbon-carbon and carbon-heteroatom bonds, future research is expected to explore more novel reactivity patterns to access a wider range of chemical diversity.

One area of growing interest is C-H functionalization . This approach involves the direct conversion of a carbon-hydrogen bond into a new functional group, bypassing the need for pre-functionalized starting materials. For the imidazo[1,5-a]pyrazine core, C-H activation could enable the introduction of substituents at positions that are not easily accessible through traditional methods. Metal-free C-H functionalization strategies are particularly attractive from a green chemistry perspective.

Photoredox catalysis is another emerging area that utilizes visible light to initiate radical-based transformations under mild conditions. This technology has the potential to enable novel bond formations that are not possible with traditional thermal methods. For instance, photoredox catalysis could be employed for the late-stage functionalization of the imidazo[1,5-a]pyrazine scaffold, allowing for the rapid diversification of complex molecules.

Cycloaddition reactions represent a powerful tool for the construction of complex polycyclic systems. Investigating the potential of the imidazo[1,5-a]pyrazine core to participate in cycloaddition reactions could lead to the discovery of novel heterocyclic scaffolds with unique three-dimensional structures.

The following table outlines potential novel reactivity patterns for the functionalization of the imidazo[1,5-a]pyrazine core.

Reactivity PatternPotential Application
C-H Functionalization Direct introduction of functional groups at various positions on the heterocyclic core.
Photoredox Catalysis Mild and selective functionalization under visible light irradiation.
Cycloaddition Reactions Construction of novel polycyclic scaffolds with complex architectures.
Radical-based Transformations Access to unique substitution patterns through radical intermediates.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanistic Insight

A deeper understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical reactions, are becoming increasingly important in this regard.

Techniques such as in-situ NMR spectroscopy, Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) can provide detailed information about the concentrations of reactants, intermediates, and products as a reaction progresses. This data can be used to determine reaction kinetics, identify transient intermediates, and elucidate complex reaction mechanisms. For the synthesis of this compound, these techniques could be used to optimize reaction conditions and gain a better understanding of the cyclization and halogenation steps.

Mass spectrometry-based techniques , such as Direct Analysis in Real Time (DART) mass spectrometry, can also be used for the rapid monitoring of reaction progress. DART-MS allows for the direct analysis of reaction mixtures without the need for sample preparation, providing a quick and efficient way to screen reaction conditions.

By combining these advanced analytical techniques with computational modeling, researchers can gain unprecedented insight into the mechanisms of complex organic reactions. This knowledge will be invaluable for the rational design of more efficient and selective synthetic routes to this compound and other valuable heterocyclic compounds.

Q & A

Q. What are the standard synthetic routes for preparing 8-chloro-3-iodoimidazo[1,5-a]pyrazine, and what key reaction parameters influence yield and selectivity?

The synthesis typically involves halogenation of imidazo[1,5-a]pyrazine precursors. A common method uses N-chlorosuccinimide (NCS) and iodine in acetonitrile under controlled temperatures (e.g., 50–80°C) to achieve selective substitution at the 3- and 8-positions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance halogenation efficiency.
  • Reaction time : Prolonged durations (>12 hours) improve iodine incorporation but risk decomposition.
  • Catalyst optimization : Lewis acids like FeCl₃ may accelerate regioselective iodination .
    Multi-step approaches, such as cyclobutyl group introduction followed by halogenation, are also documented for structurally related analogs .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons and carbons in the fused ring system, with deshielded signals for iodine-adjacent carbons (~140–150 ppm).
  • X-ray crystallography : Confirms planar geometry and halogen positioning (I···Cl distance ~3.4 Å).
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 279.47, with isotopic patterns confirming iodine presence .

Q. What preliminary biological screening approaches are recommended for assessing this compound's potential therapeutic applications?

  • In vitro kinase inhibition assays : Test against cancer-related targets (e.g., PI3Kdelta, PDE2) using fluorescence polarization or ADP-Glo™ kits.
  • Cell viability assays : Dose-response studies (e.g., IC₅₀ determination) in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo® .

Advanced Research Questions

Q. What strategies optimize the substitution pattern of halogen atoms to enhance target binding affinity while maintaining pharmacokinetic properties?

  • Halogen scanning : Replace iodine with bromine or chlorine to balance steric effects and lipophilicity.
  • Bioisosteric replacement : Substitute iodine with trifluoromethyl groups to improve metabolic stability without sacrificing binding (e.g., orexin receptor analogs) .
  • Computational docking : Predict interactions with kinase active sites (e.g., PI3Kdelta’s ATP-binding pocket) to guide substitutions .

Q. How does the iodine atom's presence at position 3 influence the compound's reactivity in cross-coupling reactions compared to brominated analogs?

Iodine’s lower electronegativity and larger atomic radius enhance its leaving-group ability in Sonogashira or Suzuki-Miyaura couplings , enabling efficient aryl-alkyne or aryl-boronate substitutions. Brominated analogs require harsher conditions (e.g., higher Pd catalyst loading) for comparable yields. However, iodine’s photosensitivity necessitates light-protected reaction setups to prevent decomposition .

Q. What contradictory findings exist regarding this compound's selectivity across kinase inhibition assays, and how can experimental design resolve these discrepancies?

  • Contradiction : Reported IC₅₀ values vary for PI3Kdelta (0.1–1.0 µM) versus PDE2 (5–10 µM), possibly due to assay conditions (e.g., ATP concentration, enzyme isoforms).
  • Resolution : Standardize assays using identical ATP levels (e.g., 10 µM) and validate with isoform-specific inhibitors. Orthogonal methods like SPR or thermal shift assays can confirm binding .

Q. What specialized handling protocols are required for this iodoimidazopyrazine derivative given its photosensitivity and potential decomposition pathways?

  • Storage : Protect from light at –20°C under inert gas (argon) to minimize iodine loss.
  • Decomposition monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., deiodinated byproducts).
  • Safety : Use fume hoods and PPE due to potential iodine vapor release during weighing .

Q. How do computational modeling studies inform the design of next-generation analogs targeting PDE2 versus PI3Kdelta isoforms?

  • PDE2 : Docking studies highlight hydrogen bonding between the pyrazine nitrogen and Glu-676, while iodine occupies a hydrophobic pocket.
  • PI3Kdelta : The chlorine atom interacts with Val-828, and iodine fits into a solvent-exposed region, reducing off-target effects.
    MD simulations predict improved selectivity by modifying the cyclobutyl group to enhance steric complementarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.